molecular formula C19H25N5O3 B2535315 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 2309189-49-7

2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2535315
CAS No.: 2309189-49-7
M. Wt: 371.441
InChI Key: HFONFKDDAPFUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a synthetic heterocyclic compound featuring a pyridazinone core linked via a 2-oxoethyl group to a piperidinyl moiety. The piperidine ring is further substituted with a (5,6-dimethylpyrimidin-4-yl)oxy methyl group, introducing a pyrimidine-derived fragment. Its molecular architecture emphasizes flexibility (via the 2-oxoethyl linker) and electronic diversity (via the pyrimidinyloxy group), which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13-4-5-17(25)24(22-13)10-18(26)23-8-6-16(7-9-23)11-27-19-14(2)15(3)20-12-21-19/h4-5,12,16H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFONFKDDAPFUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves multi-step organic reactions. The process typically begins with the formation of the 5,6-dimethylpyrimidin-4-yl moiety, followed by sequential reactions to introduce the piperidin-1-yl group and the pyridazin-3(2H)-one structure. Each step requires precise conditions, including temperature control, solvent selection, and reaction time to ensure successful synthesis.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures while optimizing yield and purity. This might include the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to handle the complexity of the molecule on a large scale.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound is capable of undergoing various types of reactions, including:

  • Reduction: The addition of hydrogen atoms or removal of oxygen atoms, leading to a different set of derivatives.

  • Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where different functional groups replace existing ones in the molecule.

Common Reagents and Conditions Used: Some common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction being performed. Typical conditions involve controlled temperatures, specific solvents, and catalysts to facilitate these reactions.

Major Products Formed: The primary products formed from these reactions are various derivatives of the parent compound, each with potentially different physical and chemical properties, which could be explored for various applications.

Scientific Research Applications

Inhibition of Phosphodiesterase Enzymes

Phosphodiesterase (PDE) inhibitors are crucial in treating various conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has shown promise as a selective inhibitor of PDE4, which is involved in the metabolism of cyclic AMP (cAMP), a critical signaling molecule in inflammatory processes.

Case Study: PDE4 Inhibition

  • Research Findings : A study demonstrated that the compound exhibited significant anti-inflammatory effects in murine models of asthma, reducing airway hyperreactivity and eosinophil infiltration in lung tissues .
  • Mechanism : By inhibiting PDE4, the compound increases cAMP levels, leading to reduced activation of inflammatory cells.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that similar derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Properties

  • Research Findings : In vitro studies have shown that related compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Mechanism : The interaction with specific cellular receptors and pathways may lead to enhanced apoptosis and reduced tumor growth.

Neurological Applications

Given the piperidine component, this compound may also have implications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Case Study: Neurological Effects

  • Research Findings : Investigations into similar piperidine derivatives have revealed their potential as modulators of neurotransmitter receptors, suggesting possible applications in treating conditions like schizophrenia and depression .
  • Mechanism : By acting on neurotransmitter systems, these compounds may alleviate symptoms associated with various mental health disorders.

Mechanism of Action

The exact mechanism by which 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one exerts its effects would depend on its specific interactions with molecular targets. Generally, it may bind to specific proteins or enzymes, altering their activity through competitive inhibition or allosteric modulation, thereby impacting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in patents and chemical databases. Below is a detailed comparison focusing on molecular features, substituent variations, and inferred structure-activity relationships (SAR).

Structural Analogues from Patents and Databases

Compound Name / ID Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Source
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one C30H30N4O3 494.6 Piperazine instead of piperidine; benzhydryl and methoxyphenyl substituents
3-(1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one C20H22N6O3 394.4 Pyridopyrimidinone core vs. pyridazinone; acetyl linker
2-((1-(3-Methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one C19H23N3O3 341.4 Piperidinylmethyl linker vs. 2-oxoethyl linker
2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one C22H27N7O 405.5 Cyclobutylpyrimidine and pyrazole substituents
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C23H27N7O 429.5 Pyrazolopyrazine and pyridopyrimidinone cores

Key Observations

Pyridazinones are known for hydrogen-bonding capabilities due to their carbonyl group, whereas pyridopyrimidinones offer additional aromaticity .

Linker Flexibility :

  • The 2-oxoethyl linker in the target compound may enhance conformational flexibility compared to the rigid acetyl linker in or the methylene linker in . Flexibility can influence binding kinetics and entropy penalties during target engagement .

In contrast, cyclobutylpyrimidine () or benzyloxy groups () may prioritize hydrophobic interactions.

Piperidine vs. Piperazine :

  • Piperazine derivatives (e.g., ) introduce an additional nitrogen atom, increasing basicity and solubility. Piperidines, as in the target compound, are more lipophilic, which may enhance membrane permeability .

Inferred SAR Trends

  • Bioactivity: Compounds with pyridazinone cores and piperidinyl linkers (e.g., ) are frequently explored in kinase inhibition or GPCR modulation.
  • Solubility : The polar pyrimidinyloxy group may improve aqueous solubility compared to hydrophobic substituents like benzhydryl ().

Biological Activity

The compound 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be illustrated as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes a pyrimidine moiety, a piperidine ring, and a pyridazinone component, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby disrupting their normal functions. This inhibition can lead to downstream effects on cellular signaling pathways.
  • Receptor Modulation : It interacts with various receptors, modulating their activity. This can influence physiological responses such as inflammation and cell proliferation.
  • DNA/RNA Interaction : The compound may intercalate into DNA or RNA structures, leading to disruption of nucleic acid functions and promoting apoptosis in cancer cells.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one exhibit significant antitumor properties. For instance:

CompoundCancer Cell LineIC50 (μM)Mechanism
Compound AHCC8276.26 ± 0.33Induces apoptosis
Compound BNCI-H3586.48 ± 0.11Inhibits proliferation

These compounds demonstrated higher efficacy in two-dimensional (2D) assays compared to three-dimensional (3D) models, suggesting that structural features play a critical role in their biological activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of human lung cancer, the administration of 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one resulted in significant tumor growth inhibition compared to control groups. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of cleaved caspases and PARP .

Case Study 2: Receptor Activity Modulation

Another study focused on the compound's interaction with orexin receptors. It was found to be a potent antagonist of the orexin receptor type 2 (OX2R), demonstrating selectivity over OX1R with over 100-fold potency difference. This selectivity suggests potential applications in sleep disorders and metabolic syndromes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.